molecular formula C16H14N2O4S B2596145 4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-40-4

4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2596145
M. Wt: 330.36
InChI Key: DPIKRPPLCCHACG-UHFFFAOYSA-N
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Description

The compound “4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems and their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific functional groups. The quinoxaline core, for example, might undergo reactions with nucleophiles or electrophiles at various positions on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups might suggest that the compound is soluble in polar solvents .

Scientific Research Applications

Antiallergic Activity and Chemical Reactivity

  • Tetracyclic derivatives of quinoline-2-carboxylic acids, through substitution and structural modification, have shown enhanced antiallergic activity in rat models. This suggests potential applications in designing antiallergic compounds (E. H. Erickson et al., 1978).
  • Research into the regiospecificity of diaryl sulfones synthesis indicates the influence of solvents and water content on the distribution of isomeric products, highlighting the compound's reactivity and potential for creating diverse sulfone-based structures (Daniel E Allgeier et al., 2003).

Photophysical Properties and Material Science

  • Studies on 1,8-naphthalimide derivatives, including various benzoic acid derivatives, have demonstrated their ability to form nanoaggregates with aggregation-enhanced emission. This opens up applications in material science for developing photophysical materials with specific emission properties (A. Srivastava et al., 2016).

Organic Synthesis and Catalysis

  • Research on the synthesis of sulfonamide or amide group-bearing dihydroquinoxalines through a three-component reaction showcases the versatility of these compounds in organic synthesis, enabling the construction of complex molecular architectures (A. Alizadeh et al., 2008).
  • The activation of peroxymonosulfate by benzoquinone, leading to nonradical oxidation processes, illustrates the chemical's role in environmental applications, particularly in the degradation of pollutants (Yang Zhou et al., 2015).

Potential Biological Activity

  • Studies on the synthesis of quinoxaline derivatives and their evaluation as anti-Mycobacterium tuberculosis agents provide insights into the potential medicinal applications of these compounds. Certain derivatives have shown promising antitubercular activity, indicating their utility in drug development (Andrés Jaso et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically determined through toxicity studies .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology .

properties

IUPAC Name

4-(2-methylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-23(21,22)14-9-5-2-6-11(14)16(20)18-10-15(19)17-12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIKRPPLCCHACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

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